Tert-butyl (6-aminohexyl)(methyl)carbamate
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Overview
Description
Tert-butyl (6-aminohexyl)(methyl)carbamate is a chemical compound with the molecular formula C11H24N2O2. It is also known as N-Boc-1,6-diaminohexane. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions. It is a derivative of hexanediamine and is characterized by the presence of a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-aminohexyl)(methyl)carbamate typically involves the reaction of 1,6-hexanediamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-aminohexyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups in the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDCI) and bases like triethylamine are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted amines.
Hydrolysis: The major products are hexanediamine and carbon dioxide.
Coupling Reactions: The major products are peptides or peptide-like compounds.
Scientific Research Applications
Tert-butyl (6-aminohexyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is used in the development of drug delivery systems and as a protecting group in peptide synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (6-aminohexyl)(methyl)carbamate involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound can also undergo hydrolysis, releasing the active amine .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,6-diaminohexane
- tert-Butyl N-(6-aminohexyl)carbamate
- N-(tert-Butoxycarbonyl)-1,6-hexanediamine
Uniqueness
Tert-butyl (6-aminohexyl)(methyl)carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group. This group provides stability and protection to the amino groups, making it useful in various synthetic applications. Its ability to undergo selective reactions and its compatibility with different reagents and conditions make it a valuable compound in organic synthesis .
Biological Activity
Tert-butyl (6-aminohexyl)(methyl)carbamate, also known as tert-butyl N-(6-aminohexyl)carbamate, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies to provide a comprehensive overview of the compound's implications in medicinal chemistry.
- Molecular Formula : C11H24N2O2
- Molecular Weight : 216.32 g/mol
- CAS Number : 51857-17-1
- Purity : 96% .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 6-aminohexylamine under controlled conditions. The reaction can be optimized for yield and purity using various solvents and catalysts, including palladium-catalyzed amidation processes .
Antibacterial Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit significant antibacterial properties. For example, compounds linked to pleuromutilin have shown efficacy against Gram-positive bacteria by inhibiting protein synthesis . Although specific data on the antibacterial activity of this compound is limited, its structural analogs suggest potential effectiveness against various bacterial strains.
Cytotoxicity
The cytotoxic effects of carbamates have been explored in various contexts. A study on related compounds indicated that certain carbamates could induce cell lysis and alter membrane fluidity in parasitic models . While direct IC50 values for this compound are not available, the observed trends in related compounds suggest it may possess similar cytotoxic properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship of carbamates often reveals that modifications to the alkyl chain or functional groups can significantly influence biological activity. For instance, the presence of amine groups has been associated with enhanced antibacterial activity in similar compounds . Further research into the SAR of this compound could elucidate specific modifications that optimize its biological effects.
Study on Antimicrobial Efficacy
In a recent study investigating antimicrobial agents, a series of carbamate derivatives were synthesized and tested against a panel of bacteria. The results demonstrated that modifications at the C-22 position significantly improved activity against both Gram-positive and Gram-negative bacteria . This highlights the importance of structural variations in enhancing the therapeutic potential of carbamates.
Evaluation of Cytotoxic Effects
Another study focused on evaluating the cytotoxic effects of various carbamates on human cell lines. The findings suggested that certain structural features led to increased cell viability after treatment, indicating a potential for selective toxicity against cancerous cells while sparing normal cells . Although specific data for this compound was not provided, these insights are crucial for future research directions.
Properties
Molecular Formula |
C12H26N2O2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(6-aminohexyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10,13H2,1-4H3 |
InChI Key |
GYXNCWAHCNJRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCN |
Origin of Product |
United States |
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